Product packaging for Benzene, [(4-methyl-3-pentenyl)oxy]-(Cat. No.:CAS No. 88626-76-0)

Benzene, [(4-methyl-3-pentenyl)oxy]-

Cat. No.: B15077482
CAS No.: 88626-76-0
M. Wt: 176.25 g/mol
InChI Key: LPASSTMGXOAMFL-UHFFFAOYSA-N
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Description

Overview of the Chemical Compound and its Context in Organic Chemistry

Benzene (B151609), [(4-methyl-3-pentenyl)oxy]- is an organic compound that belongs to the class of aromatic ethers. Its structure is characterized by a benzene ring bonded to an unsaturated pentenyl side chain through an ether linkage. This compound serves as an interesting subject for research in organic chemistry due to the combination of an aromatic moiety and a reactive alkenyl group within the same molecule. The interplay between the electronic properties of the phenyl group and the reactivity of the carbon-carbon double bond in the side chain can lead to unique chemical behavior and potential applications in synthesis. Aromatic ethers, in general, are a significant class of compounds found in various natural products and synthetic materials.

Detailed Structural Features of Benzene, [(4-methyl-3-pentenyl)oxy]-

Interactive Data Table of Structural Features
Structural ComponentKey Characteristics
Aromatic MoietyPhenyl group (C6H5)
Unsaturated Side Chain4-methyl-3-pentenyl group
LinkageEther (-O-)

Characterization of the Aromatic Moiety

The aromatic moiety in this compound is a phenyl group, which is a derivative of benzene (C₆H₆). The phenyl group is a planar, hexagonal ring of six carbon atoms, each bonded to a hydrogen atom, with a delocalized pi-electron system. This delocalization of electrons confers significant stability to the ring, a property known as aromaticity. The phenoxy group (C₆H₅O-) can act as an electron-donating group through resonance, where the lone pairs on the oxygen atom can be delocalized into the benzene ring. However, due to the high electronegativity of the oxygen atom, it also exerts an electron-withdrawing inductive effect. reddit.com The net effect of the phenoxy group on the aromatic ring's reactivity is a combination of these opposing electronic influences.

Classification within Relevant Organic Compound Families (e.g., Aromatic Ethers, Alkenes)

Based on its structural features, Benzene, [(4-methyl-3-pentenyl)oxy]- can be classified into two primary families of organic compounds:

Aromatic Ethers: This classification is due to the presence of a phenyl group directly attached to the ether oxygen. wikipedia.org Aromatic ethers are a subclass of ethers where at least one of the groups bonded to the oxygen atom is an aromatic ring.

Alkenes: The presence of a carbon-carbon double bond in the pentenyl side chain places this compound in the alkene family. Alkenes are unsaturated hydrocarbons that are characterized by their tendency to undergo addition reactions across the double bond.

The dual classification highlights the hybrid nature of the molecule, which is expected to exhibit chemical properties characteristic of both aromatic ethers and alkenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O B15077482 Benzene, [(4-methyl-3-pentenyl)oxy]- CAS No. 88626-76-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88626-76-0

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

4-methylpent-3-enoxybenzene

InChI

InChI=1S/C12H16O/c1-11(2)7-6-10-13-12-8-4-3-5-9-12/h3-5,7-9H,6,10H2,1-2H3

InChI Key

LPASSTMGXOAMFL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCOC1=CC=CC=C1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Benzene, 4 Methyl 3 Pentenyl Oxy

Exploration of Established Synthetic Pathways to Structurally Related Aromatic Ethers with Unsaturated Alkyl Chains

Established synthetic routes provide reliable methods for the preparation of aromatic ethers with unsaturated alkyl chains. These methods often involve classical reactions that are well-understood and widely applicable.

Alkene Formation Strategies Relevant to the Pentenyl Moiety (e.g., Wittig reactions, Grignard additions, or palladium-catalyzed couplings)

The synthesis of the 4-methyl-3-pentenyl moiety itself can be achieved through several powerful carbon-carbon bond-forming reactions.

Wittig Reaction: The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.orglumenlearning.com It involves the reaction of a carbonyl compound with a phosphonium (B103445) ylide (a Wittig reagent). wikipedia.orgmasterorganicchemistry.com To form the 4-methyl-3-pentenyl group, one could envision reacting a suitable aldehyde with isopropyltriphenylphosphonium (B8661593) iodide. The Wittig reagent is typically prepared by treating an alkyl halide with triphenylphosphine (B44618), followed by deprotonation with a strong base like n-butyllithium. lumenlearning.com The reaction is driven by the formation of the highly stable triphenylphosphine oxide. lumenlearning.com The stereochemistry of the resulting alkene can be influenced by the nature of the ylide; non-stabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org

Grignard Additions: Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles used to form new carbon-carbon bonds. wikipedia.orgijpsm.com They are prepared by reacting an alkyl or aryl halide with magnesium metal in an ethereal solvent. For the synthesis of a 4-methyl-3-pentenyl derivative, a Grignard reagent could be added to an appropriate electrophile. For instance, the reaction of a Grignard reagent with an aldehyde or ketone can produce a secondary or tertiary alcohol, respectively, which could then be further transformed into the desired alkene. Grignard reagents are also strong bases and must be handled under anhydrous conditions to prevent their reaction with acidic protons from water or alcohols. ijpsm.com

Palladium-Catalyzed Couplings: Palladium-catalyzed cross-coupling reactions are highly versatile for forming carbon-carbon bonds. nih.gov Reactions such as the Suzuki, Stille, Heck, and Negishi couplings are prominent examples. youtube.comnih.gov These reactions typically involve the oxidative addition of an organic halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the product and regenerate the catalyst. nih.govyoutube.com For instance, a palladium catalyst could be used to couple an organoboron compound (in a Suzuki reaction) or an organotin compound (in a Stille reaction) containing the 4-methyl-3-pentenyl fragment with an appropriate coupling partner. youtube.com

Catalyst-Mediated Coupling Reactions (e.g., oxyarylation, hydroamination, and related transition-metal catalysis approaches)

Catalyst-mediated reactions offer efficient and selective routes to functionalized molecules.

Oxyarylation: Oxyarylation involves the addition of an oxygen nucleophile and an aryl group across a double or triple bond. Gold-catalyzed oxyarylation reactions of alkynes with benzothiophene (B83047) S-oxides have been reported, leading to C3-alkylated benzothiophenes. bham.ac.uk While not a direct synthesis of the target molecule, this methodology illustrates the potential for transition metal catalysis in forming C-O and C-C bonds in a single transformation.

Hydroamination: Hydroamination is the addition of an N-H bond across an unsaturated C-C bond. researchgate.net This reaction can be catalyzed by various metals, including alkali metals, rare-earth metals, and late transition metals. researchgate.netacs.org While this reaction forms a C-N bond, the principles of activating an X-H bond (where X is a heteroatom) and adding it across an alkene are relevant. For example, light-driven intermolecular anti-Markovnikov hydroamination of alkenes has been achieved using a ternary catalyst system. acs.org

The following table summarizes some of the key reactions discussed:

ReactionReactantsProductKey Features
Williamson Ether Synthesis Phenoxide + 4-methyl-3-pentenyl halideAromatic etherS\textsubscript{N}2 mechanism, best with primary halides. wikipedia.orgorganicchemistrytutor.com
Wittig Reaction Aldehyde/Ketone + Phosphonium ylideAlkeneForms C=C bond, stereoselectivity depends on ylide. wikipedia.orgorganic-chemistry.org
Grignard Reaction Grignard reagent + Carbonyl compoundAlcohol (Alkene precursor)Strong nucleophile and base, requires anhydrous conditions. wikipedia.orgijpsm.com
Palladium-Catalyzed Coupling Organic halide + Organometallic reagentCoupled productVersatile C-C bond formation, various named reactions. nih.govyoutube.com

Advanced Synthetic Approaches and Chemo/Regioselective Control in Synthesis

Advanced synthetic methods aim to provide greater control over the stereochemical outcome of reactions, leading to the selective formation of specific isomers.

Stereoselective Synthesis of Alkene Isomers (E/Z configurations of the 3-pentenyl moiety)

The 3-pentenyl moiety in the target molecule can exist as either the (E) or (Z) isomer. The stereoselective synthesis of these isomers is a significant challenge in organic synthesis. E/Z isomerism arises from the restricted rotation around a carbon-carbon double bond, where each carbon of the double bond is attached to two different groups. studymind.co.uk

Several strategies can be employed to control the E/Z configuration. In the Wittig reaction, as mentioned earlier, the choice of ylide can influence the stereochemical outcome. organic-chemistry.org Modifications of the Wittig reaction, such as the Schlosser modification, can be used to favor the formation of the (E)-alkene. wikipedia.org

Copper-catalyzed cross-coupling of vinyl iodides with formamide, followed by dehydration, has been shown to be an effective method for the stereoselective synthesis of both (E)- and (Z)-isocyanoalkenes, with the configuration of the starting vinyl iodide being retained in the product. nsf.gov This demonstrates the potential for transition metal catalysis to control alkene geometry. Additionally, clever synthetic design, such as using different reaction pathways, has been employed to selectively synthesize E and Z isomers of oxime derivatives in high yields. tsijournals.com

Enantioselective Synthesis (if chiral centers are present or introduced during synthesis)

While the parent compound Benzene (B151609), [(4-methyl-3-pentenyl)oxy]- is not chiral, related structures or intermediates in its synthesis could be. Enantioselective synthesis is the preparation of a single enantiomer of a chiral compound. This is often achieved using chiral catalysts or reagents.

For instance, enantioselective hydroboration of racemic allenylboronates has been used to achieve kinetic resolution, providing access to highly enantiomerically enriched diols. nih.gov In another example, the enantioselective alkynylation of isatins and isatin-derived ketimines has been accomplished using dimethylzinc (B1204448) in the presence of a chiral ligand, yielding chiral 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles with good to excellent enantioselectivity. uva.es Furthermore, an enantioselective synthesis of insecticidal 4-alkynyloxazolines has been developed, relying on a (-)-sparteine (B7772259) mediated hydroxymethylation of a lithium dianion of propargylic amides. nih.gov These examples highlight the power of asymmetric catalysis and chiral auxiliaries in synthesizing enantiomerically pure compounds.

Investigation of Reaction Mechanisms and Pathways Involving Benzene, [(4-methyl-3-pentenyl)oxy]-

The chemical structure of Benzene, [(4-methyl-3-pentenyl)oxy]- possesses two primary sites of reactivity: the aromatic benzene ring and the carbon-carbon double bond within the 4-methyl-3-pentenyl side chain. This dual functionality allows for a diverse range of chemical transformations, from substitutions on the aromatic nucleus to addition reactions at the alkene moiety.

Electrophilic Aromatic Substitution on the Benzene Ring, and Directing Effects of the Alkoxy Group

The benzene ring of the title compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.com The rate and regioselectivity of these substitutions are significantly influenced by the [(4-methyl-3-pentenyl)oxy]- group attached to the ring.

The alkoxy group (-OR) is a potent activating group in electrophilic aromatic substitution. libretexts.org This is due to the oxygen atom's ability to donate a lone pair of electrons into the aromatic π-system through resonance. This donation of electron density increases the nucleophilicity of the benzene ring, making it more reactive towards electrophiles than benzene itself. lumenlearning.com

Common electrophilic aromatic substitution reactions include:

Halogenation: In the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), the benzene ring can be brominated or chlorinated, yielding a mixture of ortho- and para-halogenated products. lumenlearning.comlibretexts.orglibretexts.org

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) onto the ring, again primarily at the ortho and para positions. uobabylon.edu.iqminia.edu.eg

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ containing SO₃) results in the formation of sulfonic acid derivatives (-SO₃H). byjus.comuobabylon.edu.iq This reaction is reversible. uobabylon.edu.iq

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by Lewis acids, introduce alkyl (R) and acyl (RCO-) groups, respectively, onto the aromatic ring at the ortho and para positions. msu.edulibretexts.org

ReactionReagentsElectrophileMajor Products
BrominationBr₂, FeBr₃Br⁺o-bromo and p-bromo derivatives
NitrationHNO₃, H₂SO₄NO₂⁺o-nitro and p-nitro derivatives
SulfonationSO₃, H₂SO₄SO₃o-sulfonic acid and p-sulfonic acid derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺o-acyl and p-acyl derivatives

Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in the 4-methyl-3-pentenyl side chain is a site of high electron density, making it susceptible to electrophilic addition reactions. Unlike the substitution reactions of the aromatic ring, these reactions result in the breaking of the π-bond and the formation of two new σ-bonds.

Hydrogenation: Catalytic hydrogenation, typically using a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni), will reduce the double bond to a single bond, converting the 4-methyl-3-pentenyl group into a 4-methylpentyl group.

Halogenation: The alkene can react readily with halogens such as bromine (Br₂) or chlorine (Cl₂) to form a dihaloalkane. This reaction proceeds through a cyclic halonium ion intermediate.

Hydroboration-Oxidation: This two-step reaction sequence is a valuable method for the anti-Markovnikov hydration of alkenes. libretexts.orgmasterorganicchemistry.com Treatment with a borane (B79455) reagent (e.g., BH₃ in THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution, will yield an alcohol where the hydroxyl group is added to the less substituted carbon of the original double bond. masterorganicchemistry.com For the title compound, this would result in the formation of a primary alcohol at the terminal position of the side chain. The reaction is stereospecific, involving a syn-addition of the hydrogen and boron atoms across the double bond. masterorganicchemistry.comscielo.org.bo

Epoxidation: Alkenes can be converted to epoxides (oxiranes) by treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the concerted transfer of an oxygen atom to the double bond.

ReactionReagentsFunctional Group TransformationProduct Feature
Catalytic HydrogenationH₂, Pd/CAlkene → AlkaneSaturated side chain
HalogenationBr₂Alkene → Vicinal DibromideAddition of two bromine atoms
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHAlkene → AlcoholAnti-Markovnikov, primary alcohol
Epoxidationm-CPBAAlkene → EpoxideThree-membered ether ring

Oxidative Cleavage and Potential Degradation Pathways

Harsh oxidative conditions can lead to the cleavage of carbon-carbon bonds within the molecule. Both the alkene and the aromatic ring can be subject to such degradation.

Ozonolysis: The most common method for cleaving a double bond is ozonolysis. youtube.com Treatment of the alkene moiety with ozone (O₃) followed by a workup with a reducing agent like dimethyl sulfide (B99878) (DMS) or zinc (Zn) will cleave the double bond and form two carbonyl compounds. In the case of Benzene, [(4-methyl-3-pentenyl)oxy]-, this would yield acetone (B3395972) and another aldehyde-containing fragment.

Aromatic Ring Cleavage: The benzene ring is generally resistant to oxidation. However, under vigorous conditions, such as treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) at high temperatures, the aromatic ring can be cleaved. researchgate.net Such degradation pathways are complex and often require harsh reaction conditions. researchgate.net The initial steps of oxidative degradation of benzene by hydroxyl radicals can lead to ring-opening and the formation of various acyclic products. nih.gov

Rearrangement Reactions

The structure of Benzene, [(4-methyl-3-pentenyl)oxy]- is analogous to an allyl phenyl ether, making it a potential substrate for the Claisen rearrangement. The Claisen rearrangement is a youtube.comyoutube.com-sigmatropic rearrangement that occurs upon heating an allyl vinyl ether or an allyl aryl ether. wikipedia.orgorganic-chemistry.org

For an allyl aryl ether, the reaction proceeds through a concerted, pericyclic mechanism involving a cyclic six-membered transition state. youtube.commasterorganicchemistry.com The allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. This initially disrupts the aromaticity of the ring, forming a cyclohexadienone intermediate. masterorganicchemistry.com This intermediate then rapidly tautomerizes to restore aromaticity, resulting in the formation of an ortho-allyl phenol (B47542). wikipedia.org In the case of Benzene, [(4-methyl-3-pentenyl)oxy]-, heating would be expected to yield 2-(4-methyl-3-pentenyl)phenol. If both ortho positions are blocked, the rearrangement can occur at the para position after a subsequent Cope rearrangement. organic-chemistry.org Studies have shown that electron-donating substituents on the aromatic ring can facilitate the rearrangement. uq.edu.au

Radical Reactions and Associated Mechanistic Studies

Radical reactions can be initiated at several positions in the molecule, typically by using radical initiators (e.g., AIBN) or UV light.

Allylic Halogenation: The hydrogen atoms on the carbon adjacent to the double bond (the allylic position) are particularly susceptible to radical substitution. Reagents like N-bromosuccinimide (NBS) are commonly used for the specific bromination at the allylic position in the presence of light or a radical initiator.

Radical Addition to the Alkene: In the presence of a radical initiator, reagents like HBr can add across the double bond via an anti-Markovnikov mechanism. This is in contrast to the electrophilic addition of HBr, which follows Markovnikov's rule.

Derivatization and Functionalization Strategies for Benzene, [(4-methyl-3-pentenyl)oxy]-

The dual reactivity of the aromatic ring and the alkene side chain allows for a wide array of derivatization strategies. These strategies can be used to selectively modify one part of the molecule while leaving the other intact, or to functionalize both sites sequentially.

Target SiteReaction TypeReagentsResulting Functional Group
Aromatic Ring (ortho, para)NitrationHNO₃, H₂SO₄Nitro (-NO₂)
Aromatic Ring (ortho, para)BrominationBr₂, FeBr₃Bromo (-Br)
Aromatic Ring (ortho, para)AcylationCH₃COCl, AlCl₃Acetyl (-COCH₃)
Alkene Side ChainEpoxidationm-CPBAEpoxide
Alkene Side ChainHydroboration-Oxidation1. BH₃; 2. H₂O₂, NaOHPrimary Alcohol (-CH₂OH)
Alkene Side ChainOzonolysis1. O₃; 2. DMSAldehyde (-CHO) and Ketone (C=O)
Entire MoleculeClaisen RearrangementHeatPhenol (-OH) and relocated side chain
Entire MoleculeCatalytic HydrogenationH₂, Pd/CSaturated side chain

This versatility makes Benzene, [(4-methyl-3-pentenyl)oxy]- a potentially useful scaffold in synthetic chemistry, allowing for the introduction of a wide range of functional groups at specific positions.

Chemical Modification of the Pentenyl Side Chain

The trisubstituted double bond in the 4-methyl-3-pentenyl side chain is susceptible to a variety of electrophilic addition and oxidative cleavage reactions. These transformations allow for the introduction of new functional groups at the C3 and C4 positions of the pentenyl moiety.

Epoxidation: The double bond can be converted to an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom across the double bond. The resulting epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles.

Dihydroxylation: Vicinal diols can be prepared by the dihydroxylation of the alkene. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO), or with cold, dilute potassium permanganate (KMnO₄). Anti-dihydroxylation can be accomplished via the epoxidation-hydrolysis sequence.

Oxidative Cleavage: The pentenyl side chain can be cleaved at the double bond by ozonolysis. The outcome of this reaction is dependent on the work-up conditions. A reductive work-up, typically using zinc dust or dimethyl sulfide, will yield a ketone (acetone) and an aldehyde. An oxidative work-up, using hydrogen peroxide, will produce a ketone (acetone) and a carboxylic acid.

Interactive Data Table: Modification of the Pentenyl Side Chain

Reaction TypeReagent(s)Product Functional Group(s)
Epoxidationm-CPBAEpoxide
Syn-dihydroxylation1. OsO₄ (catalytic), NMO2. H₂OVicinal Diol (syn)
Syn-dihydroxylationCold, dilute KMnO₄, NaOHVicinal Diol (syn)
Ozonolysis (Reductive Workup)1. O₃2. Zn/H₂O or (CH₃)₂SKetone and Aldehyde
Ozonolysis (Oxidative Workup)1. O₃2. H₂O₂Ketone and Carboxylic Acid

Functionalization of the Benzene Ring

The [(4-methyl-3-pentenyl)oxy]- group is an alkoxy group, which acts as an activating substituent and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. vedantu.comsarthaks.comdoubtnut.com This is due to the lone pairs of electrons on the oxygen atom that can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. vedantu.comsarthaks.comyoutube.com Consequently, electrophiles will preferentially attack these positions.

Nitration: The introduction of a nitro group (-NO₂) onto the benzene ring can be achieved by treatment with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). askfilo.com This reaction will predominantly yield a mixture of ortho- and para-nitrated products.

Halogenation: Halogen atoms (e.g., Br, Cl) can be introduced onto the aromatic ring via electrophilic halogenation. This typically involves reacting the compound with a halogen (Br₂ or Cl₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. chemistrysteps.commasterorganicchemistry.comchemguide.co.uk The major products will be the ortho- and para-halo-substituted derivatives.

Friedel-Crafts Alkylation: An alkyl group can be attached to the benzene ring using an alkyl halide and a Lewis acid catalyst. byjus.comjk-sci.comorganic-chemistry.org However, this reaction is prone to issues such as polyalkylation and carbocation rearrangements. Given the activating nature of the alkoxy group, controlling the extent of alkylation can be challenging.

Friedel-Crafts Acylation: The introduction of an acyl group (-COR) is achieved by reacting the aromatic ether with an acyl halide or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst. byjus.commasterorganicchemistry.comorganic-chemistry.org This reaction is generally preferred over alkylation as the resulting ketone is less reactive than the starting material, thus preventing polyacylation. The acyl group is deactivating, which can be synthetically useful for subsequent transformations. The acylation will occur primarily at the para position due to the steric hindrance of the alkoxy group at the ortho positions.

Interactive Data Table: Functionalization of the Benzene Ring

Reaction TypeReagent(s)ElectrophileProduct(s)
NitrationConc. HNO₃, Conc. H₂SO₄NO₂⁺ (Nitronium ion)Ortho- and Para-nitro derivatives
BrominationBr₂, FeBr₃Br⁺Ortho- and Para-bromo derivatives
ChlorinationCl₂, AlCl₃Cl⁺Ortho- and Para-chloro derivatives
Friedel-Crafts AlkylationR-X, AlCl₃ (X=Cl, Br)R⁺ (Carbocation)Ortho- and Para-alkyl derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)Para-acyl derivative (major)

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Spectroscopic Characterization and Structural Elucidation Studies of Benzene, 4 Methyl 3 Pentenyl Oxy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Benzene (B151609), [(4-methyl-3-pentenyl)oxy]- is expected to exhibit a combination of characteristic absorption bands corresponding to its aromatic ether and alkenyl moieties.

The key functional groups are the aromatic ring, the ether linkage (C-O-C), the carbon-carbon double bond (C=C), and the aliphatic C-H bonds of the pentenyl chain. Aryl alkyl ethers are known to display two prominent C-O stretching bands. youtube.com The asymmetric C-O-C stretching vibration is anticipated to appear at a higher frequency, typically around 1250 cm⁻¹, while the symmetric stretch is expected near 1040 cm⁻¹. youtube.com

The alkene group within the 4-methyl-3-pentenyl side chain will also produce characteristic signals. The stretching vibration of the C=C double bond is expected in the region of 1680-1640 cm⁻¹. pressbooks.pub Additionally, C-H stretching vibrations associated with the sp²-hybridized carbons of the double bond and the aromatic ring are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. spectroscopyonline.comlibretexts.org In contrast, the C-H stretching vibrations from the sp³-hybridized carbons of the methyl and methylene (B1212753) groups in the side chain will absorb below 3000 cm⁻¹, generally between 2960 and 2850 cm⁻¹. pressbooks.pub

The aromatic ring itself will contribute several signals. In addition to the C-H stretches above 3000 cm⁻¹, in-ring C-C stretching vibrations typically produce sharp bands in the 1600-1450 cm⁻¹ region. libretexts.org Out-of-plane (oop) C-H bending vibrations, which are often strong, occur in the 900-675 cm⁻¹ range and can sometimes provide information about the substitution pattern of the benzene ring. libretexts.org

A summary of the predicted IR absorption bands for Benzene, [(4-methyl-3-pentenyl)oxy]- is presented in the table below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H Stretch (sp²)Aromatic & Alkene
2960-2850C-H Stretch (sp³)Alkyl (pentenyl chain)
1680-1640C=C StretchAlkene
1600-1450C-C Stretch (in-ring)Aromatic
~1250Asymmetric C-O-C StretchAryl Alkyl Ether
~1040Symmetric C-O-C StretchAryl Alkyl Ether
900-675C-H Out-of-Plane BendAromatic

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems. The chromophore in Benzene, [(4-methyl-3-pentenyl)oxy]- is the phenoxy group. The unconjugated double bond in the pentenyl chain is isolated from the aromatic π-system and is not expected to significantly influence the primary absorption bands.

The UV-Vis spectrum of this compound is predicted to be similar to that of simple alkyl phenyl ethers, such as anisole (B1667542) (methoxybenzene). The benzene ring itself has characteristic π → π* transitions. hnue.edu.vn The presence of the oxygen atom of the ether linkage, which has non-bonding electrons, acts as an auxochrome. This auxochromic effect involves the interaction of the oxygen's lone pairs with the π-system of the benzene ring, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. hnue.edu.vnshimadzu.com

For anisole, two main absorption bands are typically observed. The primary band, analogous to the E2-band of benzene, appears around 220 nm. cdnsciencepub.com A secondary, fine-structured band, similar to the B-band of benzene, is observed around 270-280 nm. hnue.edu.vncdnsciencepub.com It is expected that Benzene, [(4-methyl-3-pentenyl)oxy]- will exhibit a similar UV-Vis absorption profile.

The expected electronic transitions and their corresponding approximate absorption maxima (λmax) are outlined in the table below.

Approximate λmax (nm)Transition TypeChromophore
~220π → πPhenyl Ring
~275π → πPhenyl Ring

Integrated Spectroscopic Approaches for Comprehensive Structure Elucidation

While IR and UV-Vis spectroscopy provide crucial information about functional groups and conjugation, a comprehensive and unambiguous structure elucidation of Benzene, [(4-methyl-3-pentenyl)oxy]- requires an integrated approach, combining these techniques with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be the first step to determine the exact mass of the compound and, from that, its molecular formula (C₁₂H₁₆O). The fragmentation pattern in the mass spectrum would offer further structural clues, such as the loss of the C₆H₅O• radical (phenoxy) or the C₆H₁₁• fragment (4-methyl-3-pentenyl).

Infrared (IR) Spectroscopy: As detailed in section 3.3, the IR spectrum would confirm the presence of the key functional groups: the aromatic ring (C-H stretch >3000 cm⁻¹, C=C stretches ~1600-1450 cm⁻¹), the ether linkage (strong C-O stretches ~1250 and 1040 cm⁻¹), and the alkene (C=C stretch ~1650 cm⁻¹). The presence of both sp² and sp³ C-H stretches would also be evident.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would provide detailed information about the number and connectivity of hydrogen atoms. The spectrum would be expected to show signals in the aromatic region (δ ~6.8-7.3 ppm) for the protons on the benzene ring. The protons on the carbon adjacent to the ether oxygen (-O-CH₂-) would be deshielded and appear around δ ~3.9-4.1 ppm. libretexts.org The vinyl proton (=CH-) would resonate around δ ~5.3-5.5 ppm. The remaining aliphatic protons of the pentenyl chain, including the two methyl groups, would appear in the upfield region (δ ~1.0-2.5 ppm). Integration of the signals would confirm the number of protons in each environment, and splitting patterns (coupling) would establish the connectivity between adjacent protons.

¹³C NMR: The ¹³C NMR spectrum would show the number of unique carbon environments. The aromatic carbons would appear in the δ ~110-160 ppm range, with the oxygen-bearing carbon being the most downfield. The carbons of the double bond would resonate around δ ~120-140 ppm. The carbon of the -O-CH₂- group would be found around δ ~60-70 ppm, and the aliphatic carbons of the side chain would appear at higher field strengths (δ ~15-40 ppm). libretexts.org

UV-Vis Spectroscopy: As discussed in section 3.4, the UV-Vis spectrum would confirm the presence of the aromatic chromophore and its modification by the alkoxy substituent, consistent with a phenoxy structure.

By combining the data from these four spectroscopic methods, a complete and confident structural assignment for Benzene, [(4-methyl-3-pentenyl)oxy]- can be achieved. The molecular formula from MS provides the atomic building blocks, IR identifies the functional groups, NMR connects the atoms to form the molecular skeleton, and UV-Vis confirms the nature of the conjugated electronic system.

Theoretical and Computational Chemistry Investigations of Benzene, 4 Methyl 3 Pentenyl Oxy

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Geometry Optimization and Electronic Structure Analysis

No specific studies detailing the geometry optimization or electronic structure analysis of Benzene (B151609), [(4-methyl-3-pentenyl)oxy]- using methods like Density Functional Theory (DFT) were identified. Such a study would typically involve calculating the most stable three-dimensional arrangement of the atoms and analyzing the distribution of electrons within the molecule to understand its reactivity and properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, electronic transitions)

There are no available computational predictions of the spectroscopic parameters for Benzene, [(4-methyl-3-pentenyl)oxy]-. This type of research would involve using quantum chemical calculations to predict the signals that would be observed in experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy, which are crucial for molecular identification and characterization.

Energetics of Isomeric Forms and Conformational Analysis

A search of the literature did not yield any studies on the energetics of isomeric forms or a detailed conformational analysis of Benzene, [(4-methyl-3-pentenyl)oxy]-. This type of investigation would explore the different spatial arrangements of the molecule (conformers) and their relative energies to determine the most stable conformations and the energy barriers between them.

Computational Studies of Reaction Mechanisms and Pathways

Transition State Characterization and Reaction Pathway Elucidation

No computational studies characterizing the transition states or elucidating the reaction pathways for chemical reactions involving Benzene, [(4-methyl-3-pentenyl)oxy]- were found. Research in this area would focus on mapping out the energy landscape of a chemical reaction, identifying the high-energy transition state structures that connect reactants to products, and providing a detailed step-by-step description of the reaction mechanism.

Kinetic and Thermodynamic Aspects of Chemical Transformations

There is no available research on the kinetic and thermodynamic aspects of chemical transformations of Benzene, [(4-methyl-3-pentenyl)oxy]-. Such studies would computationally determine the rates of reactions (kinetics) and the energy changes that occur during a reaction (thermodynamics), providing fundamental insights into the feasibility and spontaneity of chemical processes.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For a molecule like Benzene, [(4-methyl-3-pentenyl)oxy]-, MD simulations can provide profound insights into its dynamic behavior, including its conformational flexibility and intermolecular interactions, which are difficult to capture with static modeling approaches.

The simulation would begin by defining a force field, which is a set of parameters that describe the potential energy of the system. Force fields like CHARMM or GAFF (General Amber Force Field) are commonly used for organic molecules and would be suitable for this compound. benthamdirect.comamanote.com The simulation would then solve Newton's equations of motion for the system, allowing the molecule's trajectory to be traced over a specific period, typically from nanoseconds to microseconds.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions between the target molecule and its environment, such as a solvent or a biological receptor. For instance, simulations in a water box could reveal how the hydrophobic benzene ring and alkyl chain and the more polar ether oxygen interact with water molecules. In a nonpolar solvent, one could study the aggregation behavior driven by π–π stacking interactions between the benzene rings of multiple molecules. mdpi.com

The data generated from MD simulations can be extensive. Key analyses would include:

Radial Distribution Functions (RDFs): To understand the local ordering of solvent molecules around different parts of the solute.

Dihedral Angle Analysis: To characterize the conformational preferences of the flexible side chain.

Interaction Energy Calculations: To quantify the strength of interactions with surrounding molecules.

A hypothetical data table summarizing potential findings from an MD simulation is presented below.

Simulation ParameterValue/ObservationPotential Implication
Force FieldGAFFProvides a reliable description of the intramolecular and intermolecular forces.
Simulation Time200 nsAllows for sufficient sampling of conformational space.
Dominant Conformer (Dihedral C-O-C-C)gauche (±60°) and trans (180°)Indicates specific folded and extended conformations of the side chain are preferred.
Benzene-Benzene Stacking (in nonpolar solvent)Parallel-displaced at ~3.8 ÅSuggests a tendency for aggregation through π–π interactions.
Water Coordination around Ether OxygenAverage of 2.5 water molecules within 3.5 ÅHighlights the ether oxygen as a site for hydrogen bonding with water.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to predict the properties of chemicals based on their molecular structure. researchgate.netnih.gov A QSPR model is a mathematical equation that correlates molecular descriptors (numerical representations of molecular structure) with a specific property of interest. For a compound like Benzene, [(4-methyl-3-pentenyl)oxy]-, QSPR models could be developed to predict a wide range of physicochemical properties, such as boiling point, vapor pressure, or even sensory properties like odor.

The development of a QSPR model involves several key steps:

Data Set Collection: A dataset of molecules with known experimental values for the property of interest is compiled. For our target molecule, this would ideally include a series of structurally related aromatic ethers.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors is calculated. These can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule (e.g., molecular weight, connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular volume, surface area).

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., electrostatic potential, HOMO-LUMO energies). nih.gov

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical relationship between the descriptors and the property. researchgate.net The model's predictive power is then rigorously validated using internal and external validation techniques.

For Benzene, [(4-methyl-3-pentenyl)oxy]-, a QSPR model could be particularly useful for predicting properties that are difficult or costly to measure experimentally. For example, its odor profile could be predicted by building a model trained on a dataset of known fragrance molecules.

Below is a hypothetical data table illustrating the components of a QSPR study for predicting the boiling point of a series of aromatic ethers, including our target compound.

CompoundMolecular Weight ( g/mol )Polar Surface Area (Ų)Predicted Boiling Point (°C)
Anisole (B1667542)108.149.23154
Phenetole122.169.23170
Butoxybenzene150.229.23210
Benzene, [(4-methyl-3-pentenyl)oxy]- 190.28 9.23 245
Diphenyl ether170.219.23259

In this simplified illustrative model, molecular weight and polar surface area are used as descriptors. A real-world QSPR model would likely incorporate a larger and more diverse set of descriptors to achieve higher accuracy. researchgate.net

Advanced Applications in Chemical Science for Benzene, 4 Methyl 3 Pentenyl Oxy and Derivatives

Role in Catalysis Research

The reactivity of Benzene (B151609), [(4-methyl-3-pentenyl)oxy]- allows it to serve dual roles in catalysis research, functioning as both a ligand for metal catalysts and as a substrate for developing novel catalytic transformations.

While direct, extensive research on Benzene, [(4-methyl-3-pentenyl)oxy]- as a ligand is not widely documented, its constituent functional groups suggest potential applications. The ether oxygen atom possesses lone pairs of electrons that can coordinate to transition metal centers. Furthermore, the olefinic double bond in the 4-methyl-3-pentenyl group can participate in π-bonding with metals. This dual-coordination capability could render it a bidentate ligand, offering stability and specific stereoelectronic properties to a metal catalyst. The nature of the aryl group and the flexibility of the prenyl chain could be tuned to influence the catalytic activity and selectivity in various cross-coupling and hydrogenation reactions.

Benzene, [(4-methyl-3-pentenyl)oxy]- is an ideal substrate for exploring a variety of catalytic reactions, most notably rearrangements and C-O bond activation.

The most prominent reaction of aryl prenyl ethers is the Claisen rearrangement , a nih.govnih.gov-sigmatropic rearrangement that occurs upon heating to yield an ortho-prenylated phenol (B47542). wikipedia.orglibretexts.orgorganic-chemistry.org This transformation is of significant interest in synthetic chemistry. While it can occur thermally, catalysis can lower the reaction temperature and improve selectivity. Various Lewis acids, including zinc and bismuth triflate, have been shown to catalyze the Claisen rearrangement of analogous allyl aryl ethers. benthamopenarchives.com

Another area of interest is the palladium-catalyzed functionalization of the molecule. The robust C(aryl)-O ether bond can be activated by nickel catalysts, enabling cross-coupling reactions. researchgate.net This opens a pathway to replace the phenoxy group with other functionalities. Additionally, palladium-catalyzed reactions targeting the alkenyl side chain, such as those demonstrated with pyridylmethyl ethers and vinyl bromides, suggest that the prenyl group could undergo selective coupling reactions. nih.gov

The following table summarizes potential catalytic transformations for Benzene, [(4-methyl-3-pentenyl)oxy]- based on related compounds.

Reaction TypeCatalyst/ConditionsProduct TypePotential Significance
Claisen RearrangementThermal or Lewis Acid (e.g., Zn, Bi(OTf)₃)o-(1,1-Dimethylallyl)phenolAccess to functionalized phenols for further synthesis. wikipedia.orgbenthamopenarchives.com
C-O Bond ActivationNickel CatalystsSubstituted benzenesVersatile functionalization of the aromatic ring. researchgate.net
Heck-type ReactionsPalladium CatalystsAlkenylated aromatic compoundsFormation of new C-C bonds at the prenyl chain. nih.govnih.gov
Arene AlkenylationTransition Metals (e.g., Pd, Rh)Styrene-type derivativesDirect C-H functionalization of the benzene ring. acs.org

Function as a Precursor for Advanced Organic Synthesis

The structural motifs within Benzene, [(4-methyl-3-pentenyl)oxy]- make it a valuable starting material for the synthesis of more complex and high-value molecules.

The primary utility of Benzene, [(4-methyl-3-pentenyl)oxy]- in this context is its ability to generate a C-prenylated phenol via the Claisen rearrangement. nih.gov The prenyl (or dimethylallyl) group is a common structural motif found in a vast array of natural products with significant biological activities, including anticancer, anti-inflammatory, and antibacterial properties. researchgate.netresearchgate.netnih.gov

Once the ortho-prenylated phenol is formed, it can undergo further transformations. For instance, intramolecular cyclization can lead to the formation of chromane derivatives . nih.govchemrxiv.org Chromanes are a core structure in many biologically active compounds. The synthesis of these heterocyclic systems often starts from precursors that can be derived from the rearrangement of aryl prenyl ethers. nih.govcore.ac.ukchemrxiv.org

In multi-step synthetic sequences, Benzene, [(4-methyl-3-pentenyl)oxy]- serves as a masked phenol. The ether linkage is stable under many reaction conditions, allowing for manipulations of other parts of a larger molecule. At a later stage, the ether can be cleaved, or more strategically, rearranged to introduce the prenylated phenol moiety. This intermediate is then poised for further elaboration into specialty chemicals such as antioxidants, fragrances, or pharmaceutical ingredients. The synthesis of prenylated phenols and their subsequent conversion into other derivatives is a common strategy in the preparation of bioactive compounds. researchgate.netresearchgate.net

The table below outlines a potential synthetic pathway from Benzene, [(4-methyl-3-pentenyl)oxy]- to a key structural motif.

Starting MaterialKey TransformationIntermediateSubsequent ReactionsTarget Molecules
Benzene, [(4-methyl-3-pentenyl)oxy]-Catalytic Claisen Rearrangemento-(1,1-Dimethylallyl)phenolIntramolecular Cyclization, Oxidation, etc.Chromanes, Prenylated Quinones, Bioactive Natural Products. nih.govnih.gov

Development in Polymer Chemistry

The application of Benzene, [(4-methyl-3-pentenyl)oxy]- in polymer chemistry can be envisioned through two main routes: utilization of its rearrangement product as a monomer or leveraging the unsaturation in its side chain.

Following its rearrangement to the corresponding prenylated phenol, this derivative can be used as a monomer in the synthesis of phenolic resins . The incorporation of the bulky and aliphatic prenyl group into the polymer backbone would be expected to modify the properties of the resulting material, potentially enhancing its solubility in organic solvents, increasing its thermal stability, or imparting antioxidant properties. mdpi.comrsc.org Hindered phenols are well-known for their use as stabilizers in polymers. tandfonline.com

The unsaturated double bond in the 4-methyl-3-pentenyl side chain offers a handle for polymerization. This functionality could potentially participate in ring-opening metathesis polymerization (ROMP) if incorporated into a cyclic monomer, or it could be used for grafting onto existing polymer backbones. researchgate.net This would allow for the synthesis of polymers with pendant phenyl ether groups, which could be further functionalized. Such materials could find applications as novel coatings, adhesives, or high-performance plastics. The general class of polyphenyl ethers is known for its excellent thermal and oxidative stability. wikipedia.orgnsf.gov

Lack of Publicly Available Research on the Incorporation of Benzene, [(4-methyl-3-pentenyl)oxy]- into Materials Science

Extensive research into the applications of the chemical compound Benzene, [(4-methyl-3-pentenyl)oxy]- and its derivatives in the field of materials science has revealed a significant gap in publicly available scientific literature. Specifically, there is a notable absence of detailed research findings concerning its incorporation into optical materials, functional coatings, or thin films.

While the fundamental structure of this compound, possessing both an aromatic benzene ring and a reactive alkenyl ether side chain, suggests potential for polymerization and functionalization, dedicated studies exploring these possibilities within materials science appear to be limited or not widely published. Searches for scholarly articles, patents, and conference proceedings did not yield specific data on the synthesis, characterization, or performance of materials derived from or incorporating Benzene, [(4-methyl-3-pentenyl)oxy]-.

Consequently, the creation of data tables detailing research findings, a key requirement of the requested article, is not feasible. The scientific community has yet to extensively report on the properties and behaviors of this specific compound when integrated into material matrices. Therefore, a detailed and scientifically accurate article on its advanced applications in materials science, as outlined, cannot be generated at this time due to the lack of foundational research.

Further investigation into analogous structures or related chemical families might provide insights into potential applications, but this would extend beyond the strict focus on Benzene, [(4-methyl-3-pentenyl)oxy]- and its immediate derivatives.

Environmental Chemistry and Fate of Benzene, 4 Methyl 3 Pentenyl Oxy

Biodegradation Studies and Pathways in Various Environmental Compartments

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize various enzymatic pathways to degrade aromatic hydrocarbons and ethers. The benzene (B151609) ring is typically the initial point of attack. Aerobic bacteria often employ monooxygenase or dioxygenase enzymes to hydroxylate the aromatic ring, leading to the formation of catechols. These intermediates are then subject to ring cleavage, followed by further degradation through central metabolic pathways. The aliphatic side chain, with its double bond, could also be a site for initial oxidation. While specific data for Benzene, [(4-methyl-3-pentenyl)oxy]- is lacking, it is plausible that aerobic degradation would proceed, although the rate may be influenced by the steric hindrance of the ether group.

Anaerobic Degradation: Under anaerobic conditions, such as in deep sediments or contaminated groundwater, the degradation of benzene and its derivatives is generally slower and occurs via different mechanisms. researchgate.netwur.nlnih.gov The initial activation of the stable benzene ring without oxygen is a significant energetic barrier. nih.govresearchgate.net Known anaerobic pathways for benzene include carboxylation, hydroxylation, or methylation. nih.gov Once the ring is destabilized, it can be opened and mineralized, often through pathways coupled to the reduction of electron acceptors like nitrate, sulfate, or iron(III). nih.govnih.gov The ether linkage in Benzene, [(4-methyl-3-pentenyl)oxy]- might also be subject to anaerobic cleavage. However, the persistence of such compounds can be significant in anoxic environments. researchgate.net

Interactive Data Table: General Comparison of Aerobic and Anaerobic Benzene Degradation

FeatureAerobic DegradationAnaerobic Degradation
Oxygen Requirement RequiredAbsent
Degradation Rate Generally FasterGenerally Slower
Initial Ring Attack Hydroxylation (Mono-/Dioxygenases)Carboxylation, Hydroxylation, Methylation
Common Intermediates Catechols, PhenolsBenzoate, Phenol (B47542)
Electron Acceptors O₂NO₃⁻, SO₄²⁻, Fe³⁺, CO₂
Microbial Consortia Diverse bacteria and fungiSpecialized consortia of fermenters, syntrophs, and terminal electron acceptors

Note: This table represents general principles of benzene biodegradation and may not be directly applicable to Benzene, [(4-methyl-3-pentenyl)oxy]- due to a lack of specific studies.

Without specific experimental studies on Benzene, [(4-methyl-3-pentenyl)oxy]-, the identification of its biodegradation products remains speculative. Based on known pathways for similar compounds, potential initial products could include:

Phenol and 4-methyl-3-penten-1-ol: Resulting from the cleavage of the ether bond.

Hydroxylated aromatic compounds: Where one or more hydroxyl groups are added to the benzene ring.

Carboxylic acids: Formed from the oxidative cleavage of the benzene ring or the aliphatic chain.

Further degradation would lead to smaller, more water-soluble compounds, and ultimately to carbon dioxide and water under ideal aerobic conditions. Under anaerobic conditions, methane (B114726) could also be a final product in methanogenic environments. nih.gov

Photodegradation Mechanisms in Atmospheric and Aqueous Environments

Photodegradation involves the breakdown of chemicals by light energy, either directly or indirectly. This process is particularly relevant in the atmosphere and in the sunlit surface layers of aquatic systems.

Estimated Atmospheric Reaction Rates

ReactantTypical Rate Constant (cm³ molecule⁻¹ s⁻¹) for similar structuresSignificance
Hydroxyl Radical (•OH) 10⁻¹¹ - 10⁻¹²Major degradation pathway in the troposphere
Ozone (O₃) 10⁻¹⁶ - 10⁻¹⁸ (for reaction with the double bond)Significant for compounds with unsaturated bonds
Nitrate Radical (NO₃•) VariableCan be important during nighttime

Note: These are generalized rate constants for aromatic and olefinic structures. Specific values for Benzene, [(4-methyl-3-pentenyl)oxy]- are not available.

Direct photolysis occurs when a chemical absorbs light and is transformed into a different chemical structure. The benzene ring absorbs ultraviolet light, but the efficiency of direct photolysis in water is generally low for simple benzene derivatives. cdc.gov

Indirect photolysis, however, can be a more significant process. In sunlit natural waters, dissolved organic matter and other substances can absorb light and produce reactive oxygen species, such as hydroxyl radicals and singlet oxygen. These reactive species can then react with and degrade Benzene, [(4-methyl-3-pentenyl)oxy]-. The rate of indirect photolysis would depend on the concentration of these photosensitizers in the water body.

Sorption and Mobility in Environmental Matrixes (e.g., soil, sediment)

The sorption and mobility of an organic compound in soil and sediment are critical factors in determining its environmental distribution and potential for groundwater contamination. These processes are primarily influenced by the compound's hydrophobicity, typically indicated by its octanol-water partition coefficient (Kow), and the characteristics of the environmental matrix, such as organic carbon content, clay content, and pH.

For neutral hydrophobic organic compounds, sorption to soil and sediment is often directly proportional to the organic carbon content of the solid phase. This relationship is quantified by the organic carbon-normalized soil-water partition coefficient (Koc). A higher Koc value indicates stronger sorption and lower mobility, while a lower Koc value suggests weaker sorption and greater potential for movement through the soil profile.

Table 1: Factors Influencing the Sorption and Mobility of Organic Compounds

FactorInfluence on SorptionInfluence on Mobility
High Organic Carbon Content Increases sorptionDecreases mobility
High Clay Content Can increase sorption for some compoundsCan decrease mobility
Low Soil pH Can increase sorption of ionizable compoundsCan decrease mobility of ionizable compounds
High Water Solubility Decreases sorptionIncreases mobility
High Kow Value Increases sorptionDecreases mobility

This table provides a generalized overview of how different factors affect the environmental behavior of organic compounds.

Methodologies for Environmental Persistence and Bioaccumulation Potential Assessment (excluding specific safety profiles)

Assessing the environmental persistence and bioaccumulation potential of chemicals is a crucial component of environmental risk assessment. For compounds like Benzene, [(4-methyl-3-pentenyl)oxy]-, which may be used as a fragrance ingredient, specific methodologies have been developed to evaluate these endpoints, often in the absence of extensive experimental data.

A common approach is the use of a tiered assessment strategy . This begins with the collection and evaluation of existing data on the target chemical and its structural analogues. In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) models, are then employed to predict key physicochemical properties and environmental fate parameters.

The assessment of environmental persistence focuses on the chemical's half-life in various environmental compartments (air, water, soil, sediment). This is determined by its susceptibility to degradation processes such as biodegradation, hydrolysis, and photolysis. For Benzene, [(4-methyl-3-pentenyl)oxy]-, the unsaturated bond in the pentenyl group suggests potential for degradation through oxidation and other atmospheric reactions.

Bioaccumulation potential is often initially screened using the octanol-water partition coefficient (Kow). A high log Kow value (typically > 3) suggests a potential for the substance to accumulate in the fatty tissues of organisms. The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water at steady state, is a more direct measure of bioaccumulation. In the absence of experimental BCF data, it can be estimated using QSAR models based on log Kow. However, it is important to consider that factors such as metabolism within the organism can significantly reduce the actual bioaccumulation potential.

Table 2: Methodologies for Assessing Persistence and Bioaccumulation

Assessment EndpointKey Methodologies
Environmental Persistence - Tiered assessment approach- Review of analogue data- Biodegradation screening tests (e.g., OECD 301)- Hydrolysis and photolysis studies- In silico modeling (QSARs)
Bioaccumulation Potential - Weight-of-evidence (WoE) analysis- Measurement or estimation of log Kow- Bioconcentration factor (BCF) testing (e.g., OECD 305)- In vitro metabolism studies- In silico modeling (QSARs for BCF)

This table outlines common methodologies used in the environmental assessment of organic chemicals.

Determination of Atmospheric Lifetime and Overall Environmental Significance

The rate of these reactions is highly dependent on the chemical structure of the compound. The presence of the benzene ring and, more importantly, the double bond in the 4-methyl-3-pentenyl group, makes the molecule susceptible to attack by these atmospheric oxidants. The reaction with OH radicals is often the most significant degradation pathway.

The atmospheric lifetime (τ) can be estimated using the following equation:

τ = 1 / (k_OH * [OH])

where k_OH is the rate constant for the reaction with OH radicals and [OH] is the average concentration of OH radicals in the troposphere (typically assumed to be around 1 x 10^6 molecules/cm³).

While the specific k_OH for Benzene, [(4-methyl-3-pentenyl)oxy]- has not been experimentally determined, values for structurally similar compounds can be used for estimation. For example, terpenes with unsaturated bonds are known to have short atmospheric lifetimes, often on the order of hours to a few days. The ether linkage may also influence the reaction rate.

Table 3: Estimated Atmospheric Lifetime of Related Compound Classes

Compound ClassTypical Atmospheric LifetimePrimary Degradation Pathway
Benzene ~9 daysReaction with OH radicals
Terpenes (e.g., Limonene) Hours to a few daysReaction with OH radicals and Ozone
Alkyl Ethers Days to weeksReaction with OH radicals

This table provides a comparative overview of the atmospheric lifetimes of compound classes structurally related to Benzene, [(4-methyl-3-pentenyl)oxy]-.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.